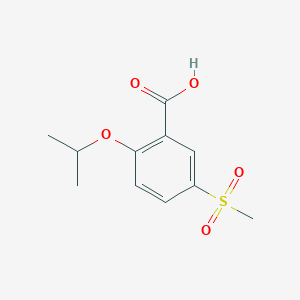

2-Isopropoxy-5-methylsulfonylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXBHCBBFZOTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235355 | |

| Record name | 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845616-02-6 | |

| Record name | 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845616-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropoxy 5 Methylsulfonylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 2-Isopropoxy-5-methylsulfonylbenzoic acid reveals several strategic disconnections, highlighting potential synthetic pathways. The primary disconnections involve the ether linkage, the sulfonyl group, and the carboxylic acid moiety.

Primary Disconnections:

C-O Bond Disconnection (Isopropoxy Group): This leads back to 2-hydroxy-5-methylsulfonylbenzoic acid and an isopropyl electrophile (e.g., isopropyl halide). This disconnection suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, as a final step.

S-C Bond Disconnection (Methylsulfonyl Group): Disconnecting the methylsulfonyl group can lead to a precursor with a thioether (methylthio) group, which can be oxidized. This suggests 2-isopropoxy-5-(methylthio)benzoic acid as a key intermediate. Alternatively, direct sulfonation of a 2-isopropoxybenzoic acid derivative could be considered, though regioselectivity might be a challenge.

C-C Bond Disconnection (Carboxylic Acid Group): The carboxylic acid can be retrosynthetically derived from a methyl group via oxidation. This points to 2-isopropoxy-5-methylsulfonyltoluene as a potential precursor. Another approach involves the carbonylation of an aryl halide, suggesting a precursor like 1-bromo-2-isopropoxy-5-methylsulfonylbenzene.

These disconnections form the basis for the established and novel synthetic routes discussed in the following sections.

Established Synthetic Routes from Precursor Aromatic Systems

Established synthetic routes to this compound typically involve a multi-step sequence starting from readily available aromatic precursors. These routes are characterized by the strategic installation of the isopropoxy, methylsulfonyl, and carboxylic acid functionalities.

Nucleophilic Aromatic Substitution Strategies for Isopropoxy Installation

The introduction of the isopropoxy group is commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the context of synthesizing this compound, a suitable precursor would be a 2-hydroxybenzoic acid derivative. The general scheme for this transformation is as follows:

Reaction Scheme:

Where Ar represents the appropriately substituted benzene (B151609) ring and X is a halide (e.g., Br, I).

Key Considerations for Williamson Ether Synthesis:

| Factor | Description |

| Base | A moderately strong base, such as potassium carbonate or sodium hydroxide, is typically used to deprotonate the phenolic hydroxyl group. |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 reaction. |

| Isopropylating Agent | Isopropyl bromide or isopropyl iodide are common choices as the electrophile. |

| Reaction Conditions | The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. |

A specific example involves the propylation of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) as a model system. To avoid side reactions, the carboxylic acid is often protected as an ester before the etherification step, followed by hydrolysis to yield the desired product.

Functional Group Interconversions for Methylsulfonyl Moiety Introduction

The methylsulfonyl group is a key functional moiety in the target molecule. Its introduction is typically achieved through the oxidation of a corresponding thioether (sulfide).

Oxidation of Thioethers:

The synthesis of the precursor, 2-isopropoxy-5-(methylthio)benzoic acid, can be accomplished through various methods, including the reaction of a diazonium salt with sodium methyl mercaptide. Once the thioether is in place, it can be oxidized to the sulfone using a variety of oxidizing agents.

Common Oxidizing Agents for Thioether to Sulfone Conversion:

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) | A common and relatively "green" oxidant, often used in the presence of a catalyst like sodium tungstate or in acidic media. |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can effectively convert thioethers to sulfones. Careful control of reaction conditions is necessary to avoid over-oxidation of other functional groups. |

| m-Chloroperoxybenzoic Acid (m-CPBA) | A widely used peroxyacid for the oxidation of sulfides to sulfoxides and further to sulfones. |

The choice of oxidant and reaction conditions is crucial to ensure high yield and selectivity, avoiding unwanted side reactions on the aromatic ring or other functional groups.

Direct Sulfonation:

While less common for the introduction of a methylsulfonyl group, direct sulfonation of an activated aromatic ring followed by methylation is a possible, though often less regioselective, alternative.

Carboxylic Acid Functionalization of Aromatic Precursors

Several methods exist for the introduction of the carboxylic acid group onto the aromatic ring at the desired position.

Oxidation of a Methyl Group:

A common and cost-effective strategy involves the oxidation of a methyl group on the aromatic ring. For instance, starting from 2-isopropoxy-5-methylsulfonyltoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. A study on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid demonstrated the oxidation of a toluene derivative using hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst.

Palladium-Catalyzed Carbonylation:

A more modern approach involves the palladium-catalyzed carbonylation of an aryl halide. This method offers a direct route to the carboxylic acid functionality. For example, 1-bromo-2-isopropoxy-5-methylsulfonylbenzene could be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile (e.g., water or an alcohol followed by hydrolysis) to afford the target benzoic acid. This method is often favored for its high functional group tolerance and milder reaction conditions compared to traditional oxidation methods.

Novel Synthetic Route Development and Optimization

The development of more efficient, atom-economical, and environmentally benign synthetic routes is a continuous goal in chemical synthesis. For this compound, the exploration of catalytic transformations holds significant promise.

Exploration of Catalytic Transformations in Synthesis

Modern catalytic methods, particularly those involving C-H bond activation, offer the potential to streamline the synthesis of complex molecules by eliminating the need for pre-functionalized starting materials.

Catalytic C-H Activation/Functionalization:

The direct introduction of the isopropoxy or carboxylic acid group onto the aromatic ring through catalytic C-H activation is an attractive, albeit challenging, strategy.

C-H Isopropoxylation: Research into the direct C-H alkoxylation of arenes is an active area. While not yet reported for 5-methylsulfonylbenzoic acid specifically, palladium-catalyzed methods for the ortho-alkoxylation of benzoic acids have been developed, which could potentially be adapted.

C-H Carboxylation: The direct carboxylation of a C-H bond on the 4-isopropoxy-1-methylsulfonylbenzene precursor would be a highly efficient route. This transformation is an area of ongoing research, with various transition metal catalysts being explored for their ability to facilitate this reaction.

These catalytic approaches, while still under development for this specific target molecule, represent the forefront of synthetic methodology and offer exciting possibilities for future, more sustainable manufacturing processes.

Evaluation of Electrochemical Oxidation Pathways

Electrochemical oxidation represents a potent method for the degradation or functionalization of aromatic compounds. While specific studies on the electrochemical oxidation of this compound are not extensively documented, potential pathways can be inferred from the behavior of related benzoic acid derivatives. The oxidation process is largely influenced by the nature of the anode material, the applied potential, and the composition of the electrolyte.

For aromatic compounds, electrochemical oxidation can proceed via several mechanisms, including direct electron transfer from the aromatic ring or reactions mediated by electrochemically generated oxidizing species. In the case of this compound, the electron-donating isopropoxy group and the electron-withdrawing methylsulfonyl and carboxylic acid groups will influence the electron density of the benzene ring, thereby directing the site of initial oxidation.

Potential oxidation pathways could involve:

Hydroxylation of the Aromatic Ring: Introduction of hydroxyl groups onto the benzene ring is a common outcome of electrochemical oxidation. The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Oxidation of the Isopropoxy Group: The isopropoxy group could undergo oxidation, potentially leading to dealkylation or further transformation of the alkyl chain.

Decarboxylation: At higher potentials, the carboxylic acid group could be removed through an electrochemical Kolbe-type decarboxylation reaction.

Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller aliphatic acids and eventually complete mineralization to carbon dioxide and water.

The choice of anode material is critical in determining the reaction pathway and efficiency. High-oxygen-evolution-potential anodes, such as boron-doped diamond (BDD), are known to generate highly reactive hydroxyl radicals, which can lead to near-complete mineralization of organic pollutants. Conversely, anodes with a lower oxygen evolution potential may favor more selective, partial oxidation reactions.

Chemo- and Regioselective Synthesis Approaches

The synthesis of this compound requires careful control of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution on the aromatic ring). A plausible synthetic route can be designed based on established organic transformations.

A general method for the preparation of 2-alkoxy-5-alkylsulphonyl-benzoic acids has been described, which can be adapted for the synthesis of the target molecule. A potential chemo- and regioselective synthetic pathway could involve the following key steps:

Isopropylation of a Salicylic Acid Derivative: Starting with a suitable salicylic acid derivative, such as methyl salicylate, the phenolic hydroxyl group can be selectively alkylated to introduce the isopropoxy group. This Williamson ether synthesis is a well-established and high-yielding reaction. The choice of a protecting group for the carboxylic acid (as an ester) prevents its interference in this step.

Sulfonation of the Aromatic Ring: The subsequent introduction of the methylsulfonyl group requires a sulfonation reaction. A key challenge is to achieve the desired regioselectivity, placing the sulfonyl group at the 5-position, para to the isopropoxy group. The isopropoxy group is an ortho-, para-director, and due to steric hindrance from the adjacent carboxylic acid group, substitution at the 5-position is generally favored. Chlorosulfonic acid is a common reagent for this transformation, which introduces a sulfonyl chloride group.

Formation of the Methyl Sulfone: The resulting sulfonyl chloride can then be converted to the methyl sulfone. This can be achieved through reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, or via other established methods for the synthesis of sulfones.

Hydrolysis of the Ester: Finally, the ester protecting group on the carboxylic acid is removed by hydrolysis to yield the desired this compound.

The following table outlines a hypothetical reaction scheme with potential reagents and conditions:

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Isopropylation | Methyl salicylate, Isopropyl bromide, K2CO3, Acetone, Reflux | Chemoselective alkylation of the phenolic hydroxyl group. |

| 2 | Chlorosulfonation | 2-Isopropoxybenzoate, Chlorosulfonic acid, 0-5 °C | Regioselective substitution at the 5-position due to the directing effect of the isopropoxy group. |

| 3 | Sulfonamide Formation | 2-Isopropoxy-5-chlorosulfonylbenzoate, Methylamine | Conversion of the sulfonyl chloride to a sulfonamide as a potential intermediate step. |

| 4 | Methyl Sulfone Formation | (Further reaction steps from the sulfonamide or alternative route from the sulfonyl chloride) | Various methods are available for the synthesis of methyl sulfones. |

| 5 | Hydrolysis | Ester intermediate, NaOH(aq), then HCl(aq) | Deprotection of the carboxylic acid. |

Process Intensification and Scalability Considerations for Academic Synthesis

Translating a synthetic route from a laboratory scale to a larger, more efficient process requires careful consideration of process intensification and scalability. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, several aspects of process intensification could be explored.

From Batch to Continuous Flow:

Traditional organic synthesis is often performed in batch reactors. However, continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and greater consistency. frontiersin.org For exothermic reactions like sulfonation, continuous flow reactors allow for better temperature control, minimizing the formation of byproducts. ask.com

The following table compares batch and continuous processing for a key step like sulfonation:

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with smaller reaction volumes |

| Reaction Time | Typically longer | Significantly shorter |

| Scalability | Often requires redesign of equipment | Scaled by running the process for a longer time (scaling-out) |

| Product Consistency | Can vary between batches | High consistency |

Scalability of Sulfonation:

Sulfonation reactions are notoriously challenging to scale up due to their high exothermicity and the corrosive nature of the reagents. chemithon.com Key considerations for scaling up the sulfonation step in the synthesis of this compound include:

Reagent Choice: While chlorosulfonic acid is effective on a lab scale, its use at larger scales poses significant safety and environmental challenges. Alternative sulfonating agents, such as sulfur trioxide complexes, might be considered.

Heat Management: Efficient heat removal is crucial to prevent runaway reactions and the formation of undesired byproducts. This can be achieved through the use of specialized reactors with high heat transfer coefficients.

Mixing: Ensuring efficient mixing is vital to maintain a homogeneous reaction mixture and prevent localized hot spots.

Work-up and Purification: The isolation and purification of the sulfonated product need to be carefully designed to be efficient and scalable. This may involve developing robust crystallization or extraction procedures.

By embracing the principles of process intensification and carefully addressing the challenges of scalability, the academic synthesis of this compound can be transformed into a more efficient, safer, and environmentally friendly process.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Isopropoxy 5 Methylsulfonylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification: The conversion of 2-Isopropoxy-5-methylsulfonylbenzoic acid to its corresponding ester typically proceeds via Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edumasterorganicchemistry.com The mechanism is a reversible, six-step process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the newly added alcohol group) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.ukyoutube.com

To drive the equilibrium toward the product side, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edumasterorganicchemistry.com

Amidation: The direct formation of an amide from this compound and an amine is a challenging reaction that typically requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an anhydride. However, direct catalytic methods exist. For instance, reusable Lewis acid catalysts like Nb₂O₅ can facilitate the direct amidation of carboxylic acids with amines. researchgate.net The proposed mechanism involves the activation of the carbonyl group by the Lewis acid site on the catalyst, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation of benzoic acids is highly dependent on the substituents present on the aromatic ring. nist.gov For simple benzoic acids, the reaction is slow and requires high temperatures. nist.gov

However, the process can be facilitated by several mechanisms:

Protolytic Decarboxylation: Under acidic conditions, electrophilic attack by a proton can displace the carboxyl group. This pathway is activated by electron-releasing substituents on the ring. nist.gov

Radical Decarboxylation: This pathway can proceed at lower temperatures compared to conventional thermal decarboxylation. nih.gov For instance, the use of copper benzoates can enable radical decarboxylation at temperatures as low as 35 °C through a ligand-to-metal charge transfer (LMCT) mechanism, which generates aryl radicals. nih.gov

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic properties of the attached isopropoxy and methylsulfonyl groups.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents strongly direct the position of the incoming electrophile. wikipedia.org

Isopropoxy Group (-OCH(CH₃)₂): This is an alkoxy group, analogous to the methoxy (B1213986) group in anisole. quora.com It is a strongly activating group and an ortho, para-director. libretexts.orgchemistrytalk.org The oxygen atom donates electron density to the ring via resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. youtube.comorganicchemistrytutor.com This makes the ring more reactive towards electrophiles than benzene itself. brainly.in

Methylsulfonyl Group (-SO₂CH₃): This group is a strongly deactivating, meta-director. organicchemistrytutor.com The highly electronegative oxygen atoms withdraw electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. organicchemistrytutor.com

In this compound, the two directing groups work in concert. The activating isopropoxy group directs incoming electrophiles to its ortho position (the C3 position, as the C1 position is occupied by the carboxyl group and the C6 is more sterically hindered). The deactivating methylsulfonyl group directs incoming electrophiles to its meta position (also the C3 position). Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are strongly directed to the C3 position of the benzene ring.

| Substituent | Effect on Reactivity | Directing Influence | Governing Effect |

|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | Activating | Ortho, Para | Resonance (Donating) |

| Methylsulfonyl (-SO₂CH₃) | Deactivating | Meta | Inductive & Resonance (Withdrawing) |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and requires specific conditions. wikipedia.orgbyjus.com For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (such as a halide) on the ring. wikipedia.orgfiveable.me

The methylsulfonyl group at the C5 position is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (the C1, C3, and C2/C6 positions). fiveable.me If a suitable leaving group were present at the ortho-position (C6) of this compound, the molecule would be susceptible to an SₙAr reaction. The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. fiveable.me The negative charge of this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing methylsulfonyl group. fiveable.me

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. fiveable.me

Without a pre-existing leaving group at the C6 position, a direct SₙAr reaction at this site is not feasible.

Transformations Involving the Isopropoxy Ether Linkage

The carbon-oxygen bond of the isopropoxy ether is generally stable but can be cleaved under harsh conditions, typically using strong acids. libretexts.orglibretexts.org The cleavage of aryl alkyl ethers can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group and the reaction conditions. libretexts.org

Given that the isopropoxy group involves a secondary carbon attached to the ether oxygen, the cleavage mechanism can have both Sₙ1 and Sₙ2 character.

Protonation: The ether oxygen is first protonated by a strong acid (e.g., HBr or HI), converting the isopropoxy group into a good leaving group (isopropanol). libretexts.org

Nucleophilic Attack/Carbocation Formation:

Sₙ2 Pathway: A halide ion (Br⁻ or I⁻) can directly attack the secondary carbon of the protonated ether, displacing the phenol derivative in a single step. This attack would occur at the less hindered alkyl carbon. libretexts.org

Sₙ1 Pathway: Alternatively, the protonated ether can dissociate to form a relatively stable secondary carbocation (isopropyl cation) and the corresponding phenol. The carbocation is then rapidly attacked by the halide nucleophile. libretexts.org

The products of the cleavage of this compound would be 2-hydroxy-5-methylsulfonylbenzoic acid and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). Lewis acids are also effective reagents for this transformation. acs.orgacs.org

| Reagent | Typical Conditions | Expected Products |

|---|---|---|

| Hydrobromic Acid (HBr) | Aqueous, Reflux | 2-hydroxy-5-methylsulfonylbenzoic acid + 2-bromopropane |

| Hydroiodic Acid (HI) | Aqueous, Reflux | 2-hydroxy-5-methylsulfonylbenzoic acid + 2-iodopropane |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-hydroxy-5-methylsulfonylbenzoic acid + Isopropyl derivative |

| Aluminum Trichloride (AlCl₃) | Inert solvent | 2-hydroxy-5-methylsulfonylbenzoic acid + Isopropyl derivative |

Reactivity and Functionalization of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing substituent, which significantly influences the reactivity of the aromatic ring of this compound. This deactivating nature stems from both inductive effects, due to the high electronegativity of the oxygen and sulfur atoms, and resonance effects, where the sulfonyl group can withdraw electron density from the benzene ring.

The presence of the electron-donating isopropoxy group (-OCH(CH₃)₂) at the ortho position and the electron-withdrawing carboxylic acid group (-COOH) at the meta position relative to the methylsulfonyl group creates a complex electronic environment. The isopropoxy group, being an activating group, directs electrophilic substitution to the ortho and para positions relative to itself. Conversely, the methylsulfonyl and carboxylic acid groups are meta-directing deactivators. This interplay of directing effects governs the regioselectivity of further chemical transformations.

The methylsulfonyl group itself is generally stable and relatively inert to many chemical transformations. However, its strong electron-withdrawing character makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the sulfonyl group, should a suitable leaving group be present. The high electron density withdrawal by the sulfonyl group stabilizes the negatively charged Meisenheimer intermediate formed during an SNAr reaction, thus facilitating the substitution.

While direct functionalization of the methyl group of the methylsulfonyl moiety is challenging, reactions involving the sulfur atom are more common in the broader context of aryl sulfone chemistry. For instance, reductive cleavage of the C-S bond can be achieved under specific conditions, although this is not a typical functionalization pathway.

The reactivity of the aromatic ring is also influenced by the steric hindrance imposed by the bulky isopropoxy group, which can affect the accessibility of adjacent positions to incoming reagents.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Directing Effect for Electrophilic Substitution |

| -OCH(CH₃)₂ | 2 | Electron-donating (activating) | Ortho, Para |

| -COOH | 1 | Electron-withdrawing (deactivating) | Meta |

| -SO₂CH₃ | 5 | Electron-withdrawing (deactivating) | Meta |

Role as a Key Intermediate in Multi-Step Organic Syntheses

This compound is a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its pre-functionalized structure, featuring a specific arrangement of activating and deactivating groups, makes it a valuable synthon for constructing elaborate molecular architectures.

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, which is a key driver in many cases of melanoma. In the synthesis of Vemurafenib, this compound serves as one of the primary fragments that is eventually coupled with other synthetic intermediates to form the final drug molecule. The carboxylic acid group provides a convenient handle for amide bond formation, a common strategy in medicinal chemistry to link different molecular fragments.

The synthesis of 2-alkoxy-5-alkylsulphonyl-benzoic acids has been the subject of patent literature, highlighting their importance as intermediates for pharmacologically active compounds. These patents describe various synthetic routes to access this class of molecules, underscoring their utility in drug discovery and development.

The strategic placement of the isopropoxy and methylsulfonyl groups on the benzoic acid core allows for controlled and regioselective reactions in subsequent synthetic steps. The electronic properties imparted by these substituents can be exploited to direct further functionalization of the aromatic ring or to influence the reactivity of the carboxylic acid group.

Table 2: Key Reactions Involving this compound in Multi-Step Syntheses

| Reaction Type | Functional Group Involved | Role of this compound |

| Amide Coupling | Carboxylic Acid | Acid component for forming an amide bond with an amine |

| Electrophilic Aromatic Substitution | Aromatic Ring | Substrate with defined regioselectivity due to existing substituents |

| Nucleophilic Aromatic Substitution | Aromatic Ring (with a leaving group) | Activated substrate due to the electron-withdrawing sulfonyl group |

The utility of this compound as a key intermediate is a testament to the importance of designing and synthesizing well-defined building blocks for the efficient construction of complex and medicinally relevant molecules.

Derivatization and Functionalization Strategies of 2 Isopropoxy 5 Methylsulfonylbenzoic Acid

Preparation of Ester and Amide Derivatives

The carboxylic acid functional group is a readily accessible handle for derivatization, most commonly through the formation of esters and amides. These modifications are fundamental in medicinal chemistry to alter properties such as solubility, lipophilicity, and metabolic stability.

Ester derivatives are frequently synthesized via Fischer esterification, involving the reaction of the parent carboxylic acid with an alcohol under acidic catalysis. Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This allows for the synthesis of a diverse range of esters, from simple alkyl esters to more complex structures.

Amide derivatives are typically prepared by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Modern peptide coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), offer efficient and high-yielding routes to amides under mild conditions.

| Derivative Type | Common Reagents and Conditions | Example Product |

| Alkyl Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC, DMAP) | Methyl 2-isopropoxy-5-methylsulfonylbenzoate |

| Amide | Thionyl Chloride or Oxalyl Chloride followed by Amine; or Amine, Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA) | 2-Isopropoxy-5-methylsulfonylbenzamide |

Chemical Modifications at the Aromatic Core through Directed Functionalization

The substitution pattern on the aromatic ring of 2-isopropoxy-5-methylsulfonylbenzoic acid dictates the regioselectivity of further electrophilic aromatic substitution reactions. The isopropoxy group is an activating ortho-, para-director, while the methylsulfonyl and carboxylic acid groups are deactivating meta-directors. The interplay of these electronic effects, coupled with steric hindrance, makes direct functionalization of the aromatic core challenging.

Directed ortho-metalation (DoM) presents a powerful strategy to overcome these challenges and achieve regioselective functionalization. This approach involves the deprotonation of the aromatic ring at a position ortho to a directing group, typically using a strong organolithium base. The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents with high precision.

Side-Chain Functionalization of the Isopropoxy Group

The isopropoxy group itself can be a target for chemical modification. A key strategy involves the cleavage of the ether linkage, a process known as O-dealkylation. This is often accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide, yielding the corresponding phenol. This phenolic intermediate can then be re-alkylated with various alkyl halides to introduce novel ether side-chains, enabling the exploration of structure-activity relationships.

Selective Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group is a robust and electron-withdrawing moiety that can undergo selective transformations. Reduction of the sulfonyl group can lead to the corresponding sulfoxide or sulfide. This transformation typically requires potent reducing agents, and the choice of reagent is crucial to control the extent of reduction and avoid unwanted side reactions on other functional groups within the molecule.

Synthesis of Conjugates and Pro-moieties for Research Applications

To probe the biological activity and elucidate the mechanism of action of this compound, it can be covalently linked to other molecules to form conjugates or modified into a pro-moiety form. The carboxylic acid group is the most convenient attachment point for conjugation to biomolecules like amino acids, peptides, or fluorescent labels, typically employing standard amide bond-forming conditions.

The synthesis of pro-moieties involves masking the carboxylic acid group with a cleavable protecting group. These pro-moieties are designed to be inactive until they are metabolized in vivo to release the active parent compound. This approach can be utilized to enhance pharmacokinetic properties such as oral bioavailability and tissue distribution.

Advanced Spectroscopic and Structural Characterization Studies of 2 Isopropoxy 5 Methylsulfonylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Isopropoxy-5-methylsulfonylbenzoic acid in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the covalent framework and spatial proximities of atoms within the molecule.

Multi-dimensional NMR techniques are crucial for deciphering the complex spin systems and establishing connectivity between different parts of the molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, a COSY spectrum would reveal the coupling between the aromatic protons, allowing for their sequential assignment around the benzene (B151609) ring. It would also show the correlation between the methine proton and the methyl protons of the isopropoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu This allows for the unambiguous assignment of the carbon atom corresponding to each proton signal. For the target molecule, HSQC would link the aromatic proton signals to their respective aromatic carbon signals and the protons of the isopropoxy and methylsulfonyl groups to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include correlations from the aromatic protons to the carboxyl carbon, the sulfonyl-bearing carbon, and the isopropoxy-bearing carbon. Correlations from the methyl protons of the sulfonyl group to the C5 carbon and from the isopropoxy protons to the C2 carbon would confirm the substitution pattern.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space correlations between protons that are in close spatial proximity, irrespective of their through-bond connectivity. researchgate.net This is particularly useful for conformational analysis. mdpi.comnih.gov For this compound, a NOESY spectrum could reveal spatial proximity between the protons of the isopropoxy group and the aromatic proton at the C3 position, providing insights into the preferred orientation of the isopropoxy substituent relative to the benzene ring.

The combined data from these experiments allow for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts. A representative, hypothetical dataset for this compound is presented below.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| COOH | ~11-13 | ~165-170 | C1, C2, C6 |

| C1 | - | ~125-130 | - |

| C2 | - | ~155-160 | - |

| C3 | ~7.2 (d) | ~115-120 | C1, C2, C4, C5 |

| C4 | ~7.9 (dd) | ~128-132 | C2, C5, C6 |

| C5 | - | ~135-140 | - |

| C6 | ~8.1 (d) | ~120-125 | C1, C2, C4, C5 |

| O-CH(CH₃)₂ | ~4.8 (sept) | ~70-75 | C2, O-CH(C H₃)₂ |

| O-CH(C H₃)₂ | ~1.4 (d) | ~20-25 | C2, O-C H(CH₃)₂ |

| SO₂-CH₃ | ~3.2 (s) | ~40-45 | C5 |

Note: This data is illustrative and based on typical chemical shifts for similar functional groups. Actual values may vary.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the crystalline state. nih.gov This is particularly valuable for studying polymorphism, where the same molecule can exist in different crystal forms with distinct physical properties.

By analyzing the ¹³C chemical shifts and employing techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different polymorphs. The differences in crystal packing and intermolecular interactions in various polymorphic forms lead to subtle but measurable changes in the local electronic environment of the carbon nuclei, resulting in different chemical shifts. nih.gov Furthermore, ssNMR can be used to study the conformational details of the molecule in the solid state, such as the torsion angles of the isopropoxy and methylsulfonyl groups relative to the aromatic ring.

X-ray Crystallography for Crystalline State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles.

Interactive Data Table: Representative Crystallographic Parameters (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1225 |

| Z | 4 |

| Bond Length C(ar)-COOH (Å) | 1.48 |

| Bond Length C(ar)-S (Å) | 1.77 |

| Bond Length C(ar)-O (Å) | 1.36 |

| Dihedral Angle (C-C-O-H) | ~175° |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters for a substituted benzoic acid.

Understanding how molecules pack in a crystal is crucial for explaining their macroscopic properties. X-ray crystallography elucidates the network of intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystal structure of this compound, it is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds. researchgate.net The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring molecules.

Many organic molecules, including benzoic acid derivatives, exhibit polymorphism. researchgate.netmdpi.comnih.govnih.gov Different polymorphs can arise from variations in molecular conformation or different patterns of intermolecular interactions. nih.gov X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms, each of which will have a unique crystal structure and unit cell parameters.

Furthermore, co-crystallization studies, where this compound is crystallized with another molecule (a co-former), can be investigated. rsc.org X-ray crystallography would be essential to determine the structure of any resulting co-crystals, revealing how the two different molecules interact, for example, through hydrogen bonding between the carboxylic acid and a basic site on the co-former. nih.gov

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry techniques are indispensable for the unambiguous confirmation of the molecular formula of this compound and for elucidating its structure through detailed fragment analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), provides the exact mass of the molecular ion, which is crucial for determining the elemental composition.

For this compound (C11H14O5S), the expected exact mass can be calculated with high precision. The observation of the molecular ion peak [M]+• or a protonated molecule [M+H]+ in the mass spectrum with a mass-to-charge ratio (m/z) that matches the theoretical value within a few parts per million (ppm) serves as strong evidence for the compound's molecular formula.

Electron ionization mass spectrometry would likely induce characteristic fragmentation patterns that provide significant structural information. The fragmentation of this compound is predicted to proceed through several key pathways, driven by the presence of the carboxylic acid, isopropoxy, and methylsulfonyl functional groups.

A plausible fragmentation pathway would involve the initial loss of the hydroxyl radical (-•OH) from the carboxylic acid group, a common fragmentation for benzoic acid derivatives, leading to a prominent ion. libretexts.org Another expected fragmentation is the cleavage of the entire carboxylic acid group (-COOH).

The isopropoxy group can undergo fragmentation through the loss of a propyl radical or propene. The bond between the aromatic ring and the sulfur atom of the sulfonyl group can also cleave. The fragmentation of the methylsulfonyl group might occur with the loss of a methyl radical (-•CH3) or sulfur dioxide (-SO2). cdnsciencepub.comnih.gov

A detailed analysis of the fragmentation pattern allows for the reconstruction of the molecule's structure, confirming the connectivity of the various functional groups to the benzene ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

| 258 | [M]+• | - | Molecular ion of this compound |

| 241 | [M - OH]+ | •OH | Ion resulting from loss of a hydroxyl radical from the carboxylic acid |

| 213 | [M - COOH]+ | •COOH | Ion from the loss of the carboxylic acid group |

| 199 | [M - C3H7]+ | •C3H7 | Ion resulting from the loss of the isopropyl group |

| 183 | [M - SO2CH3]+ | •SO2CH3 | Ion from the cleavage of the methylsulfonyl group |

| 179 | [M - C3H6 - OH]+ | C3H6 + •OH | Ion from the loss of propene and a hydroxyl radical |

| 151 | [M - C3H6 - COOH]+ | C3H6 + •COOH | Ion from the loss of propene and the carboxylic acid group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The carboxylic acid group will produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. docbrown.infostmarys-ca.edu The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.info

The methylsulfonyl group will be identifiable by its characteristic symmetric and asymmetric S=O stretching vibrations. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found around 1160-1120 cm⁻¹. researchgate.net

The isopropoxy group will contribute to the spectrum with C-H stretching vibrations from the isopropyl methyl groups and the methine C-H, as well as C-O stretching bands. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. stmarys-ca.edu

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch of the carboxylic acid is often weak in the Raman spectrum, the C=O stretch will be present. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern. ias.ac.in The symmetric S=O stretch of the sulfonyl group is also expected to be a strong and easily identifiable Raman band.

The combination of IR and Raman spectroscopy allows for a comprehensive characterization of the vibrational modes of this compound, confirming the presence of all key functional groups and providing insights into its solid-state structure.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Weak | Broad (IR) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100-3000 | Medium | Medium |

| C-H Stretch (Aliphatic) | Isopropoxy & Methyl | 2980-2850 | Medium | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700-1680 | Medium | Strong (IR) |

| C=C Stretch (Aromatic) | Benzene Ring | 1600-1450 | Strong | Medium-Strong |

| S=O Asymmetric Stretch | Methylsulfonyl | 1350-1300 | Weak | Strong (IR) |

| S=O Symmetric Stretch | Methylsulfonyl | 1160-1120 | Strong | Strong (IR), Strong (Raman) |

| C-O Stretch | Isopropoxy, Carboxylic Acid | 1320-1210 | Medium | Medium-Strong |

| C-H Bend (Aromatic) | Benzene Ring | 900-675 | Medium | Medium |

Theoretical and Computational Chemistry Investigations of 2 Isopropoxy 5 Methylsulfonylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. proquest.com A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. This process provides precise predictions of bond lengths, bond angles, and dihedral angles.

For 2-Isopropoxy-5-methylsulfonylbenzoic acid, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the optimized structure. proquest.com The calculations would account for the electronic effects of the electron-donating isopropoxy group and the strong electron-withdrawing methylsulfonyl group, which influence the geometry of the benzene (B151609) ring and the reactivity of the carboxylic acid group. mdpi.comresearchgate.net The energy of this optimized structure is a key thermodynamic property, essential for comparing the stability of different conformers or isomers.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-S | ~1.78 Å |

| Bond Length | S=O (avg) | ~1.45 Å |

| Bond Length | C(ring)-O(ether) | ~1.36 Å |

| Bond Length | C(carboxyl)-O(H) | ~1.35 Å |

| Bond Length | C(carboxyl)=O | ~1.21 Å |

| Bond Angle | O-S-O | ~119° |

| Bond Angle | C(ring)-S-C(methyl) | ~104° |

| Dihedral Angle | C-O-O-H (Carboxyl) | ~0° or ~180° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. acs.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy than standard DFT for calculating energies and molecular properties, though they are significantly more computationally demanding. aip.org

These high-accuracy predictions are often used to benchmark or refine results from less expensive DFT calculations. aip.org For this compound, ab initio calculations would be particularly useful for obtaining a highly accurate value for the molecule's total electronic energy, ionization potential, and electron affinity. These values are critical for understanding its fundamental reactivity and for accurately modeling reaction energetics. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to predict how a molecule moves and interacts with its environment over time. rsc.orgresearchgate.net MD simulations apply classical mechanics to model the movements of atoms and molecules, making it possible to study larger systems, such as a solute molecule in a solvent box. ucl.ac.ukrsc.org

For this compound, MD simulations are crucial for exploring its conformational landscape. The molecule has several rotatable bonds, including those in the isopropoxy group and the bond connecting the carboxylic acid to the ring. MD simulations can reveal the most stable conformers in a solution, the energy barriers between them, and how solvent molecules (e.g., water, ethanol) interact with different parts of the molecule, such as through hydrogen bonding with the carboxyl and sulfonyl groups. unimi.itnih.gov This provides a dynamic picture of the molecule's behavior that is not captured by static quantum calculations. rsc.org

Reaction Pathway Analysis and Transition State Modeling for Synthetic Understanding

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. masterorganicchemistry.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states. wikipedia.orglibretexts.org Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. wikipedia.orgresearchgate.net

The synthesis of this compound likely involves steps such as electrophilic aromatic sulfonation. masterorganicchemistry.comnih.govacs.org Computational modeling can investigate the mechanism of such a reaction. For instance, studies have shown that aromatic sulfonation with sulfur trioxide (SO₃) may proceed via a concerted pathway involving two SO₃ molecules, which form a cyclic transition state. nih.govrsc.org By modeling the transition state for the sulfonation of a 2-isopropoxybenzoic acid precursor, one could calculate the activation energy (Ea) and Gibbs free energy of activation (ΔG‡), providing insight into the reaction's feasibility and kinetics. acs.org

Table 2: Hypothetical Calculated Energetics for a Key Synthetic Step (Sulfonation)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Isopropoxybenzoic acid + 2 SO₃ | 0.0 |

| Transition State | Cyclic σ-complex | +15.5 |

| Intermediate | Pyrosulfonate adduct | -5.2 |

| Product | This compound | -30.0 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. rsc.org

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by first performing a DFT geometry optimization and then using a method like Gauge-Independent Atomic Orbital (GIAO) to compute the magnetic shielding tensors for each nucleus. mdpi.comnih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Predictions for both ¹H and ¹³C NMR spectra can be made, often with high accuracy. rsc.orgnrel.gov

Similarly, the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum can be calculated. github.io After geometry optimization, a frequency calculation determines the normal modes of vibration and their corresponding frequencies. diva-portal.org These calculated frequencies can be compared to experimental IR spectra to assign specific peaks to the stretching or bending of particular functional groups, such as the C=O of the carboxylic acid or the S=O of the sulfonyl group. researchgate.netresearchgate.netacs.org

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group/Atom | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹³C NMR | C=O (Carboxyl) | ~168 ppm |

| ¹³C NMR | C-SO₂ (Aromatic) | ~135 ppm |

| ¹³C NMR | C-O (Aromatic) | ~158 ppm |

| ¹H NMR | COOH | ~13.0 ppm |

| ¹H NMR | CH (Isopropoxy) | ~4.8 ppm |

| ¹H NMR | CH₃ (Sulfonyl) | ~3.2 ppm |

| IR Frequency | O-H Stretch (Carboxyl) | ~3000 cm⁻¹ (broad) |

| IR Frequency | C=O Stretch (Carboxyl) | ~1705 cm⁻¹ |

| IR Frequency | S=O Asymmetric Stretch | ~1320 cm⁻¹ |

| IR Frequency | S=O Symmetric Stretch | ~1160 cm⁻¹ |

Computational Design of Novel Derivatives based on Structure-Reactivity Relationships

A key advantage of computational chemistry is its predictive power, which can guide the synthesis of new molecules with desired properties. This process, known as in silico design, relies on understanding structure-activity relationships (SAR). iomcworld.comresearchgate.net By analyzing the electronic structure, conformational behavior, and reactivity patterns of this compound, researchers can make targeted modifications to its structure. stmjournals.commdpi.com

For example, if the goal is to modulate the acidity (pKa) of the carboxylic acid, one could computationally test the effect of replacing the isopropoxy group with other alkoxy groups or substituting the methyl group on the sulfonyl moiety. researchgate.net DFT calculations could predict the change in acidity for each new derivative before any synthesis is attempted. mdpi.com If the molecule is a scaffold for drug design, docking simulations could predict how structural changes affect its binding to a biological target. mdpi.comnih.govnih.gov This rational, computation-driven approach accelerates the discovery of novel compounds by prioritizing the most promising synthetic targets. nih.govresearchgate.net

Applications As a Versatile Chemical Building Block and Intermediate in Academic Research

Precursor in Agrochemical Synthesis, specifically Herbicides

While direct synthesis of commercial herbicides using 2-isopropoxy-5-methylsulfonylbenzoic acid is not extensively documented in publicly available literature, its structural motifs are present in several classes of herbicidally active compounds. The sulfonylbenzoic acid core is a key feature in various herbicides. For instance, derivatives of sulfonyl benzoic acid are themselves subjects of patents for herbicidal use. google.com

Furthermore, the related compound, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) benzoic acid, is a known intermediate in the synthesis of topramezone, a potent herbicide that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. google.comresearchgate.net The synthesis of such intermediates often involves the modification of a substituted benzoic acid core. google.com The broader class of sulfonylurea herbicides, such as chlorsulfuron, also highlights the significance of the sulfonyl group in designing molecules with herbicidal activity that inhibit the acetolactate synthase (ALS) enzyme in plants. nih.govresearchgate.net

Additionally, aryloxyacetic acid derivatives have been successfully developed as HPPD-inhibiting herbicides, indicating the utility of the aryloxy moiety, like the isopropoxy group in the title compound, in agrochemical design. beilstein-journals.org The combination of these functional groups within this compound suggests its potential as a valuable starting material for the exploration and synthesis of new herbicidal candidates.

Scaffold in Medicinal Chemistry for the Synthesis of Enzyme Inhibitors and Related Bioactive Molecules (e.g., GlyT1, COX-2 inhibitors)

The structural framework of this compound is particularly significant in medicinal chemistry, where it serves as a key scaffold for developing potent and selective enzyme inhibitors.

Glycine Transporter 1 (GlyT1) Inhibitors: The 2-alkoxy-5-methylsulfonylbenzoylpiperazine structure is a well-established class of GlyT1 inhibitors, which are investigated for their potential in treating schizophrenia. nih.gov Optimization of this scaffold led to the discovery of RG1678 ([4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone), a potent and selective GlyT1 inhibitor that has shown beneficial effects in clinical trials. nih.gov The synthesis of these complex molecules often starts from a benzoic acid derivative, which is activated and then coupled with a piperazine (B1678402) moiety. The isopropoxy group at the 2-position and the methylsulfonyl group at the 5-position are crucial for the molecule's activity and pharmacokinetic properties. The carboxylic acid function of this compound is the reactive handle for creating the amide bond that links the two key fragments of the final inhibitor. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibitors: The inhibition of the cyclooxygenase-2 (COX-2) enzyme is a major strategy for treating inflammation and pain. nih.gov Many selective COX-2 inhibitors feature a diaryl heterocycle scaffold, often with a sulfonamide or methylsulfonyl group on one of the phenyl rings. nih.govnih.gov This sulfonyl group is known to be a critical binding element within the active site of the COX-2 enzyme. researchgate.net For example, compounds with a 2-(4-(methylsulfonyl)phenyl)imidazole core have been synthesized and identified as selective COX-2 inhibitors. researchgate.net Although research has not explicitly detailed the use of this compound for this purpose, its inherent 5-methylsulfonylphenyl structure makes it a highly relevant precursor for synthesizing novel diaryl heterocyclic systems aimed at COX-2 inhibition. The carboxylic acid group can be transformed into other functionalities to build the second aromatic or heterocyclic ring required for activity.

| Target Enzyme | Scaffold Class | Key Structural Features from Precursor | Example Bioactive Molecule | Reported Activity |

|---|---|---|---|---|

| GlyT1 | 2-Alkoxy-5-methylsulfonebenzoylpiperazine | 2-Alkoxy, 5-Methylsulfonylbenzoyl | RG1678 | Potent and selective GlyT1 inhibitor nih.gov |

| COX-2 | Diaryl Heterocycle | 5-Methylsulfonylphenyl | 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole | Selective COX-2 Inhibitor researchgate.net |

| COX-2 | Benzenesulfonamide-Triazole Hybrid | Benzenesulfonamide | Compound 6j (a complex hybrid) | IC50 = 0.04 µM nih.gov |

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.comsciencepublishinggroup.com Benzoic acid derivatives, such as this compound, are fundamental starting materials for building these complex ring systems. The carboxylic acid group can react with a variety of binucleophiles to form heterocyclic rings through condensation and cyclization reactions.

A notable example is the use of the related 2-methyl-4-(methylsulfonyl)benzoic acid structure to synthesize 3-(4,5-dihydroisoxazol-3-yl) derivatives. google.comresearchgate.net In this type of synthesis, the benzoic acid is converted into an intermediate that then undergoes cyclization to form the dihydroisoxazole (B8533529) ring, a five-membered heterocycle containing both nitrogen and oxygen. The reactivity of the carboxylic acid is central to these transformations. Given its structural similarities, this compound is an analogous candidate for creating novel substituted isoxazoles and other related heterocycles. Research on the closely related 2-methoxy-5-(methylsulfonyl)benzoic acid has also highlighted its utility as a building block for preparing various heterocyclic compounds.

Exploration in Catalysis and Reagent Development

While this compound itself is not primarily known as a catalyst, related chemical structures, particularly those containing sulfonic acid groups, are widely used in catalysis. Organic molecules functionalized with sulfonic acid (-SO₃H) moieties are employed as efficient and reusable Brønsted acid catalysts for various organic transformations, such as esterification and oxidation reactions. beilstein-journals.org For example, imidazolium (B1220033) ionic liquids bearing a sulfonic acid group have been shown to be effective catalysts for the esterification of benzoic acid. researchgate.net

Although the methylsulfonyl group (-SO₂CH₃) in this compound is not as acidic as a sulfonic acid group, the compound's acidic carboxylic function and its potential for modification make it a candidate for development into more complex reagents or catalyst ligands. The electron-withdrawing nature of the methylsulfonyl group influences the acidity of the carboxylic proton and the reactivity of the aromatic ring, properties that could be harnessed in reagent design. However, direct applications of this specific compound as a catalyst are not yet prominent in scientific literature.

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound suggests its potential for applications in materials science and polymer chemistry. Analogous compounds like 2-methoxy-5-(methylsulfonyl)benzoic acid have been noted for their potential in these fields. openmedicinalchemistryjournal.com

The carboxylic acid functionality allows the molecule to act as a monomer in the synthesis of polymers such as polyesters and polyamides. If polymerized, the isopropoxy and methylsulfonyl groups would become pendant side chains along the polymer backbone. These functional groups could impart specific properties to the resulting material:

Thermal Stability: The sulfone group is known for its high thermal and oxidative stability, which could enhance the degradation temperature of the polymer.

Solubility and Polarity: The combination of a somewhat nonpolar isopropoxy group and a highly polar sulfone group could be used to tune the solubility of the polymer in different solvents.

Optical Properties: Aromatic sulfone-containing polymers are known to have high refractive indices and good optical transparency, making them candidates for optical applications.

While this remains a prospective application area, the molecular structure of this compound provides a clear rationale for its exploration as a specialty monomer in the development of advanced functional polymers.

Conclusion and Future Research Directions

Synthesis and Reactivity: Achievements and Ongoing Challenges

The synthesis of substituted benzoic acids is a well-established area of organic chemistry. For a molecule like 2-Isopropoxy-5-methylsulfonylbenzoic acid, synthetic routes would likely involve the strategic introduction of the isopropoxy and methylsulfonyl groups onto a benzoic acid backbone. Achievements in the synthesis of analogous compounds, such as 2-methoxy-5-(methylsulfonyl)benzoic acid, often rely on nucleophilic substitution or sulfonation reactions on a pre-existing methoxybenzoic acid derivative. The oxidation of a corresponding thioether is also a common method for installing the methylsulfonyl group. googleapis.com

However, challenges remain in achieving high-yield, selective, and environmentally benign syntheses for polysubstituted benzoic acids. patsnap.com The precise control of regioselectivity during the functionalization of the aromatic ring can be complex, and the development of robust and scalable synthetic protocols is a continuous endeavor for industrial applications. Future research will likely focus on catalytic methods to improve efficiency and reduce waste in the production of this compound and its analogs.

Emerging Paradigms in Derivatization and Functionalization

The functional groups present in this compound—the carboxylic acid, the ether, and the sulfone—offer multiple avenues for derivatization. The carboxylic acid moiety is a versatile handle for forming amides, esters, and other acid derivatives, which are common strategies in the development of biologically active molecules. nih.gov The sulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a site for chemical modification. nih.gov

Emerging paradigms in derivatization may include late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence. This can accelerate the discovery of new derivatives with desired properties. Furthermore, the development of novel cross-coupling reactions could enable the introduction of a wide array of substituents onto the aromatic core, expanding the chemical space accessible from this intermediate.

Interdisciplinary Research Opportunities with Computational Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, reactivity, and properties. For this compound, computational studies can play a significant role in predicting its conformational preferences, electronic properties, and potential interactions with biological targets.

Density functional theory (DFT) calculations, for instance, can be used to study the gas-phase acidity and the effects of the substituents on the electronic structure of the benzoic acid ring. nih.govnih.gov Molecular dynamics simulations can provide insights into the behavior of the molecule in different solvent environments and its propensity for self-assembly. ucl.ac.ukacs.org Such computational analyses can guide experimental work by identifying promising derivatization strategies and predicting the properties of novel compounds, thereby accelerating the research and development process.

Future Prospects as a Key Chemical Intermediate in Novel Compound Development

The true potential of this compound lies in its role as a key chemical intermediate for the synthesis of novel compounds. Substituted benzoic acids are foundational scaffolds in medicinal chemistry, with numerous examples of drugs and drug candidates built upon this structural motif. weimiaobio.com The specific combination of the isopropoxy and methylsulfonyl groups in this compound may impart unique physicochemical properties to its derivatives, such as improved solubility, metabolic stability, or target-binding affinity.

Future research will likely explore the incorporation of the 2-Isopropoxy-5-methylsulfonylbenzoyl moiety into a variety of molecular architectures to generate new libraries of compounds for high-throughput screening. Its application could span various therapeutic areas, depending on the other functionalities introduced into the final molecules. As the demand for innovative drug candidates and functional materials continues to grow, the strategic use of well-designed chemical intermediates like this compound will be crucial for driving progress. weimiaobio.comnih.gov

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H12O5S | 244.27 | 845616-02-6 |

| 2-Methoxy-5-(methylsulfonyl)benzoic acid | C9H10O5S | 230.24 | 50390-76-6 |

| 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid | C10H13NO5S | 275.28 | Not Available |

Q & A

Basic: What analytical methods are recommended for assessing the purity of 2-isopropoxy-5-methylsulfonylbenzoic acid in synthetic batches?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is a standard approach for purity assessment. Use a C18 reverse-phase column and a mobile phase gradient of water/acetonitrile with 0.1% trifluoroacetic acid to resolve impurities. Calibrate against a certified reference standard (if available) and validate the method using spiked samples of known impurities . For sulfonyl-containing analogs, ensure baseline separation of sulfonamide byproducts, which may co-elute under isocratic conditions .

Basic: How can researchers optimize the synthesis of this compound to minimize undesired side reactions?

Methodological Answer:

Control reaction temperature and stoichiometry during the sulfonylation step. For example, use a slow addition of methylsulfonyl chloride to the benzoic acid derivative in anhydrous dichloromethane at 0–5°C to suppress sulfonic acid formation. Monitor intermediates via thin-layer chromatography (TLC) with silica gel plates and a developing solvent system like ethyl acetate/hexane (3:7). Post-reaction, employ acid-base extraction to isolate the product from unreacted starting materials .

Advanced: How should researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:

Discrepancies in NMR peaks (e.g., splitting patterns or chemical shifts) may arise from solvent effects, residual impurities, or rotameric equilibria. Use deuterated dimethyl sulfoxide (DMSO-d6) to stabilize the sulfonyl group and reduce dynamic effects. Acquire 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign challenging signals, such as isopropoxy methine protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Advanced: What strategies are effective for improving the aqueous solubility of this compound in biological assays?

Methodological Answer:

Formulate the compound as a sodium or potassium salt via reaction with equimolar NaOH/KOH in ethanol/water (1:1). Characterize salt formation using FT-IR to confirm carboxylate anion formation (loss of -OH stretch at ~2500 cm⁻¹). Alternatively, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based encapsulation. Assess solubility via dynamic light scattering (DLS) to detect aggregates .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particulates. Store the compound in a desiccator under inert gas (argon) to prevent hydrolysis of the sulfonyl group. In case of skin contact, wash immediately with water for 15 minutes and consult a physician. Refer to safety data sheets (SDS) for sulfonamide analogs to identify analogous hazards .

Advanced: How can researchers validate the stability of this compound under varying pH conditions?

Methodological Answer:

Conduct forced degradation studies:

- Acidic conditions: Incubate in 0.1M HCl at 40°C for 24 hours.

- Basic conditions: Treat with 0.1M NaOH at 25°C for 6 hours.

- Oxidative stress: Expose to 3% H₂O₂ for 12 hours.

Analyze degradation products via LC-MS and compare with control samples. Note sulfonic acid formation under basic conditions and potential isopropoxy cleavage in acidic media .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

Combine:

- FT-IR: Identify sulfonyl (S=O stretches at ~1350 and 1150 cm⁻¹) and carboxyl (C=O at ~1700 cm⁻¹) groups.

- ¹H/¹³C NMR: Assign isopropoxy methyl groups (δ ~1.2 ppm) and aromatic protons.

- HRMS: Confirm molecular formula (e.g., [M+H]⁺ ion for C₁₁H₁₄O₅S). For complex splitting, use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups .

Advanced: How can computational modeling assist in predicting the reactivity of this compound in catalytic reactions?

Methodological Answer: